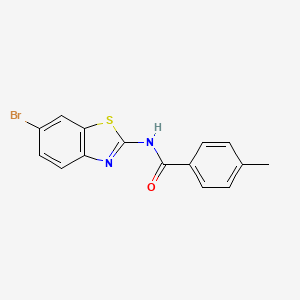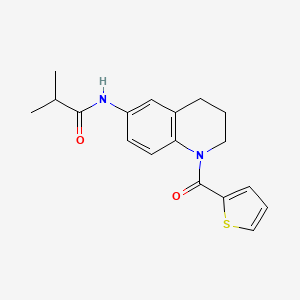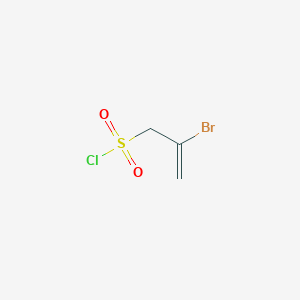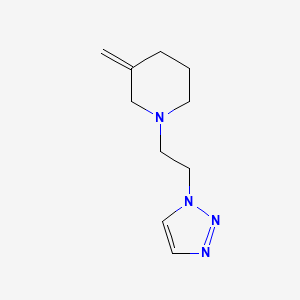![molecular formula C21H28N4O2 B2537252 N-(4-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226432-88-7](/img/structure/B2537252.png)
N-(4-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide" is a synthetic molecule that may have potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, molecular structure, and potential biological activities, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related acetamide compounds typically involves multi-step reactions, starting with the preparation of key intermediates. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . Similarly, the synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives was achieved in five steps using methyl 3-methoxy-5-methylbenzoate as a key intermediate . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by spectroscopic techniques such as HNMR and LC-MS, and in some cases, crystallography is used to determine the precise arrangement of atoms within the crystal lattice . For example, the crystal structure of a related compound was solved using direct methods and refined by full matrix least-squares procedures . The compound may also exhibit a complex molecular structure, potentially with intramolecular hydrogen bonds that stabilize its conformation, as observed in other acetamide derivatives .
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, including amidification and condensation reactions. The reactivity of the amide group and other functional groups within the molecule can lead to the formation of new compounds with different biological activities. The specific chemical reactions that "N-(4-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide" may undergo would depend on its precise functional groups and the conditions under which it is reacted.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonds can affect the compound's solubility and melting point . The compound likely has its own unique set of physical and chemical properties that could be determined through experimental studies.
Relevant Case Studies
While the provided papers do not include case studies on the specific compound, they do report on the biological evaluation of related compounds. For example, certain kappa-opioid agonists were found to exhibit potent naloxone-reversible analgesic effects in a mouse model , and some acetamide derivatives showed anticancer activity against various cancer cell lines . These findings suggest that "N-(4-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide" could also have significant biological activities that merit further investigation.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
- A study conducted by Hossan et al. (2012) explored the synthesis of pyrimidinone and oxazinone derivatives, including compounds structurally related to the requested chemical, demonstrating significant antimicrobial properties against various bacterial and fungal strains, comparable to streptomycin and fusidic acid【Hossan, M. A., Abu-Melha, H. M. A., Al-Omar, M. A., & Amr, A. E. (2012). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules, 17, 13642-13655】(source).
Antitumor Agents and Inhibitors
- Research by Gangjee et al. (2009) on classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines revealed their potential as dual inhibitors of thymidylate synthase and dihydrofolate reductase, demonstrating significant antitumor activities. These findings highlight the compound's relevance in cancer research and its contribution to the development of new therapeutic agents【Gangjee, A., Li, W., Kisliuk, R. L., Cody, V., Pace, J., Piraino, J., & Makin, J. (2009). Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. Journal of Medicinal Chemistry, 52(15), 4892-4902】(source).
Analgesic and Anti-inflammatory Activities
- Sondhi et al. (2009) synthesized pyrimidine derivatives exhibiting noteworthy anti-inflammatory and analgesic activities. This research underscores the compound's potential in developing new treatments for inflammation and pain management【Sondhi, S. M., Dinodia, M., Rani, R., Shukla, R., & Raghubir, R. (2009). Synthesis, Antiinflammatory and Analgesic Activity Evaluation of Some Pyrimidine Derivatives. ChemInform, 40】(source).
Antioxidant Activity
- The work of Chkirate et al. (2019) on pyrazole-acetamide derivatives, including coordination complexes with metal ions, revealed significant antioxidant activity. Such findings contribute to the understanding of the compound's potential in oxidative stress-related disease research【Chkirate, K., Fettach, S., Karrouchi, K., Sebbar, N. K., Essassi, E. M., Mague, J. T., Radi, S., Faouzi, M. E. A., Adarsh, N. N., & Garcia, Y. (2019). Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide: Effect of hydrogen bonding on the self-assembly process and antioxidant activity. Journal of Inorganic Biochemistry, 191, 21-28】(source).
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-4-17-5-7-18(8-6-17)23-19(26)14-27-20-13-16(3)22-21(24-20)25-11-9-15(2)10-12-25/h5-8,13,15H,4,9-12,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZANLJGNVDZQAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCC(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2537171.png)

![5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2537173.png)

![5-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2537175.png)
![3-(3,5-dimethylphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2537177.png)



![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2537187.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide](/img/structure/B2537189.png)
![6-Cyclopropyl-2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2537190.png)
